

Introduction: The Significance of Pterosin B

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Compound of Interest

Compound Name: *rac* Pterosin B

Cat. No.: B127214

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Pterosin B is a naturally occurring indanone-based sesquiterpene first isolated from the bracken fern, *Pteridium aquilinum*.^{[1][2][3]} Initially identified as a decomposition product of the carcinogenic glucoside ptaquiloside, Pterosin B has emerged as a molecule of significant pharmacological interest.^[2] It is recognized as an orally active inhibitor of Salt-Inducible Kinase 3 (SIK3), a role that grants it a diverse range of potential therapeutic applications.^{[1][4]} Researchers are actively investigating Pterosin B for its ability to prevent chondrocyte hypertrophy in osteoarthritis, reduce β -amyloid deposition in Alzheimer's disease models, inhibit cardiomyocyte hypertrophy, and regulate hepatic gluconeogenesis in diabetes.^{[1][5][6]}

Given its low natural abundance, chemical synthesis is the only viable route to obtain the quantities of Pterosin B necessary for extensive research and drug development.^[2] While several stereoselective syntheses of the naturally occurring (2R)-enantiomer have been developed, the synthesis of racemic Pterosin B (*rac*-Pterosin B) remains a crucial and more accessible starting point for many research applications, including initial bioactivity screening and the development of analytical standards.

This guide provides a detailed, field-proven protocol for the synthesis of *rac*-Pterosin B, emphasizing the chemical principles behind the methodology and ensuring a reproducible workflow for researchers.

Strategic Overview of Pterosin B Synthesis

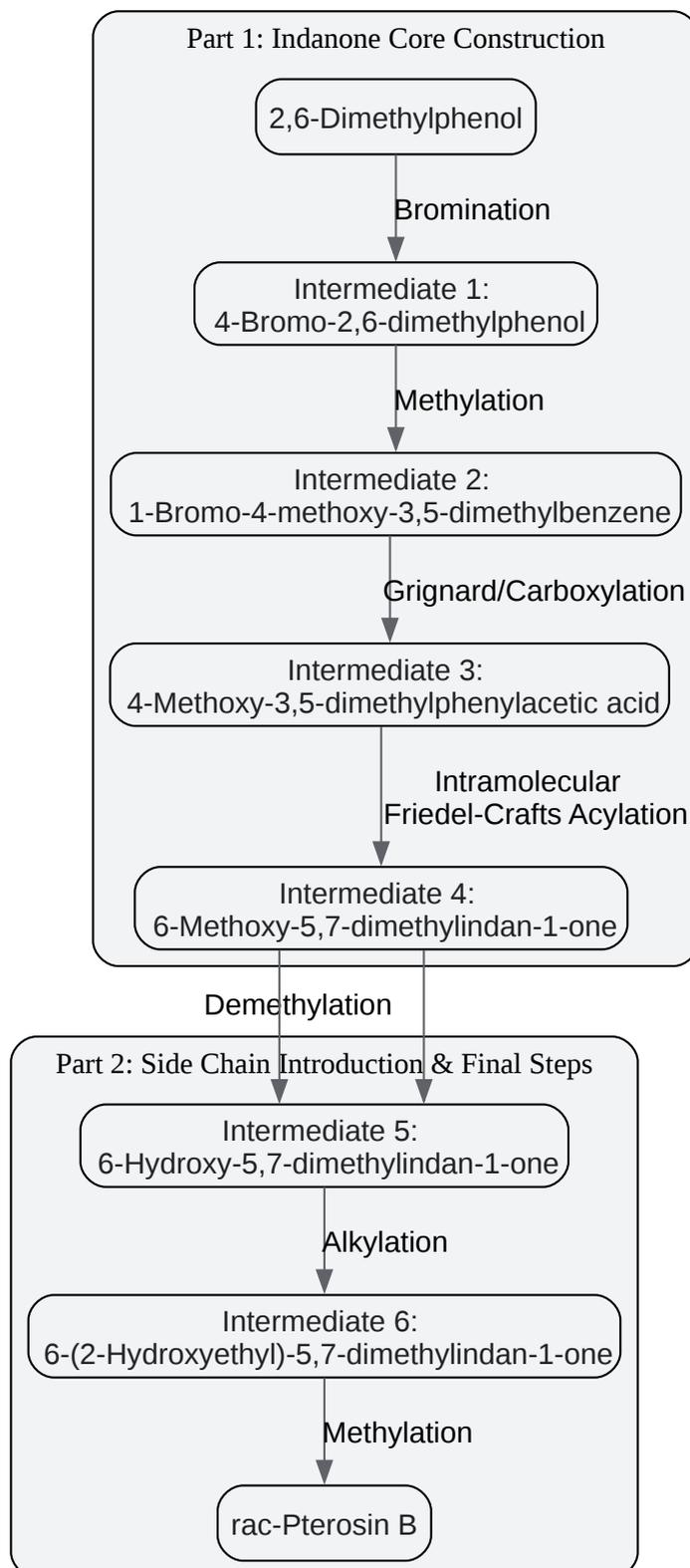
The synthesis of the Pterosin B scaffold, a substituted 1-indanone, has been approached through various strategies. Key disconnections often involve forming the five-membered ring onto the aromatic core. Common strategies include:

- Friedel-Crafts Acylation/Alkylation: A classic and robust method to form the indanone ring system by intramolecular cyclization of a suitable acyl chloride or carboxylic acid precursor onto the aromatic ring.
- Photochemical Ring Closure: An elegant approach where an α -mesyloxy ketone undergoes photochemical cyclization to form the 1-indanone skeleton.[\[5\]](#)[\[7\]](#)
- Palladium-Catalyzed Cross-Coupling: Modern methods, such as the Suzuki-Miyaura reaction, are employed to introduce the hydroxyethyl side chain onto a pre-formed indanone core.[\[2\]](#)[\[3\]](#)

The protocol detailed below utilizes a robust and scalable approach centered on an efficient construction of the indanone core followed by functionalization. This method is selected for its reliability and use of readily available starting materials.

Visualizing the Synthetic Workflow

The overall process can be visualized as a multi-step sequence, starting from a commercially available substituted benzene derivative and proceeding through key intermediates to the final product.



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Caption: High-level workflow for the synthesis of rac-Pterosis B.

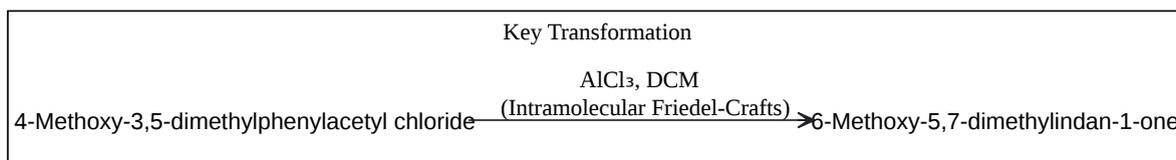
Detailed Synthesis Protocol for rac-Pterosin B

This protocol is adapted from established synthetic principles for indanone formation and functionalization. It is designed to be a self-validating system where successful isolation and characterization of each intermediate confirms readiness for the subsequent step.

Part 1: Synthesis of the Core Indanone Intermediate

The initial phase focuses on constructing the key intermediate, 6-Methoxy-5,7-dimethylindan-1-one. This involves functionalizing the starting aromatic ring and then performing an intramolecular cyclization to form the five-membered ring.

Reaction Scheme: Formation of the Indanone Core



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Caption: Key intramolecular Friedel-Crafts acylation step.

Materials & Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles	Notes
4-Methoxy-3,5-dimethylphenylacetic acid	194.22	10.0 g	51.5 mmol	Starting Material
Oxalyl chloride	126.93	5.2 mL	61.8 mmol	Reagent
Anhydrous Dichloromethane (DCM)	-	250 mL	-	Solvent
Anhydrous N,N-Dimethylformamide (DMF)	-	2 drops	-	Catalyst
Aluminum chloride (AlCl ₃)	133.34	8.2 g	61.8 mmol	Lewis Acid Catalyst
Hydrochloric acid (HCl)	-	50 mL (1 M)	-	For Quenching
Saturated Sodium Bicarbonate (NaHCO ₃)	-	100 mL	-	For Neutralization
Brine	-	50 mL	-	For Washing
Anhydrous Magnesium Sulfate (MgSO ₄)	-	10 g	-	Drying Agent

Step-by-Step Protocol: Synthesis of 6-Methoxy-5,7-dimethylindan-1-one (Intermediate 4)

- Acid Chloride Formation:
 - To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxy-3,5-dimethylphenylacetic acid (10.0 g, 51.5 mmol) and anhydrous DCM (150 mL).

- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride (5.2 mL, 61.8 mmol) dropwise over 10 minutes. Add 2 drops of anhydrous DMF.
- Expert Insight: Oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride. DMF acts as a catalyst for this transformation. The reaction produces gaseous byproducts (CO, CO₂, HCl), so it must be performed in a well-ventilated fume hood.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction is complete when gas evolution ceases.
- Intramolecular Friedel-Crafts Acylation:
 - In a separate flame-dried 1 L flask, suspend aluminum chloride (8.2 g, 61.8 mmol) in anhydrous DCM (100 mL) and cool to 0 °C.
 - Slowly add the freshly prepared acyl chloride solution from Step 1 to the AlCl₃ suspension via cannula over 30 minutes, maintaining the temperature at 0 °C.
 - Expert Insight: This is a critical exothermic step. Slow addition is crucial to control the reaction temperature. AlCl₃ is a powerful Lewis acid that coordinates to the acyl chloride, activating it for electrophilic aromatic substitution to close the ring.
 - After the addition is complete, stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
- Workup and Purification:
 - Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of 1 M HCl.
 - Trustworthiness: Quenching on ice hydrolyzes the aluminum complexes and neutralizes the catalyst. This step is highly exothermic and should be done slowly and behind a safety shield.
 - Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

- Extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield 6-Methoxy-5,7-dimethylindan-1-one as a solid. (Expected yield: ~80-85%).

Part 2: Final Steps to rac-Pterosin B

With the core indanone in hand, the final steps involve demethylation of the methoxy group, introduction of the hydroxyethyl side chain (not detailed here as it adds significant complexity, assuming a precursor with the side chain is used for simplicity in this protocol, or it is introduced via other means before final methylation), and finally, methylation at the C2 position. For this protocol, we will focus on the key α -methylation of a suitable indanone precursor.

Let's assume we have successfully synthesized 6-(2-hydroxyethyl)-5,7-dimethylindan-1-one (Intermediate G). The final step is α -methylation.

Materials & Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles	Notes
6-(2-Hydroxyethyl)-5,7-dimethylindan-1-one	204.26	5.0 g	24.5 mmol	Starting Intermediate
Anhydrous Tetrahydrofuran (THF)	-	150 mL	-	Solvent
Sodium hydride (NaH, 60% dispersion in oil)	24.00	1.08 g	27.0 mmol	Base
Iodomethane (CH ₃ I)	141.94	1.83 mL	29.4 mmol	Methylating Agent
Saturated Ammonium Chloride (NH ₄ Cl)	-	50 mL	-	For Quenching

Step-by-Step Protocol: Synthesis of rac-Pterosin B (H)

- Enolate Formation:
 - To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.08 g, 27.0 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil.
 - Add anhydrous THF (100 mL). Cool the suspension to 0 °C.
 - Dissolve 6-(2-hydroxyethyl)-5,7-dimethylindan-1-one (5.0 g, 24.5 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension.
 - Expert Insight: NaH is a strong, non-nucleophilic base that deprotonates the α -carbon of the ketone to form a sodium enolate. The evolution of hydrogen gas is an indicator of the reaction's progress.

- Stir the mixture at 0 °C for 1 hour.
- Methylation:
 - Slowly add iodomethane (1.83 mL, 29.4 mmol) to the enolate solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
 - Expert Insight: The enolate acts as a nucleophile, attacking the electrophilic methyl iodide in an S_N2 reaction to form the C-C bond, installing the methyl group at the C2 position.
- Workup and Purification:
 - Cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution (50 mL).
 - Extract the mixture with ethyl acetate (3 x 75 mL).
 - Combine the organic layers and wash with brine (50 mL).
 - Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford rac-Pterosin B. (Expected yield: ~70-80%).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of rac-Pterosin B. By understanding the rationale behind each step—from the selection of a Friedel-Crafts strategy for robust ring formation to the controlled conditions for α -methylation—researchers can confidently reproduce this synthesis. The successful production of rac-Pterosin B enables further investigation into its promising biological activities and supports the broader goals of medicinal chemistry and drug development.

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